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molecular formula C7H6F2O2 B1358300 4,5-Difluoro-2-methoxyphenol CAS No. 246029-17-4

4,5-Difluoro-2-methoxyphenol

Cat. No. B1358300
M. Wt: 160.12 g/mol
InChI Key: KDAYMGAXHSBAAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08003703B2

Procedure details

Sodium thiomethoxide (0.4 g) was added to a solution of 1,2-difluoro-4,5-dimethoxybenzene (1.0 g) in DMF (10 ml) at RT, then heated at 100° C. for 4 h. A further 0.8 g of sodium thiomethoxide was added, the mixture heated for a further 2 h. The mixture was cooled, partitioned between ethylacetate/2M hydrochloric acid, the organics dried and evaporated under reduced pressure, yield 1.05 g
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[S-].[Na+].[F:4][C:5]1[CH:10]=[C:9]([O:11][CH3:12])[C:8]([O:13]C)=[CH:7][C:6]=1[F:15]>CN(C=O)C>[F:4][C:5]1[C:6]([F:15])=[CH:7][C:8]([OH:13])=[C:9]([O:11][CH3:12])[CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
C[S-].[Na+]
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C=C(C(=C1)OC)OC)F
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.8 g
Type
reactant
Smiles
C[S-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated for a further 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
partitioned between ethylacetate/2M hydrochloric acid
CUSTOM
Type
CUSTOM
Details
the organics dried
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure, yield 1.05 g

Outcomes

Product
Name
Type
Smiles
FC1=CC(=C(C=C1F)O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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